N-(butan-2-yl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide
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Overview
Description
N-(butan-2-yl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the triazoloquinazoline core, followed by the introduction of the oxolan-2-yl group and the butan-2-yl side chain. The final step involves the formation of the propanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or sulfanyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(butan-2-yl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazoline derivatives, which share the core structure but differ in their side chains or functional groups. Examples include:
- N-(butan-2-yl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-butan-2-yl-3-[5-oxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O4S/c1-3-15(2)25-19(30)10-11-28-21(32)17-8-4-5-9-18(17)29-22(28)26-27-23(29)34-14-20(31)24-13-16-7-6-12-33-16/h4-5,8-9,15-16H,3,6-7,10-14H2,1-2H3,(H,24,31)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZMUVIIMPJIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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